1-Chloro-1-(3,5-dimercaptophenyl)propan-2-one is a synthetic organic compound categorized under the class of chlorinated ketones. It possesses the chemical formula and is identified by the CAS number 1806539-35-4. This compound is primarily utilized in laboratory settings and in the manufacture of various substances due to its unique chemical properties.
The synthesis of 1-Chloro-1-(3,5-dimercaptophenyl)propan-2-one can be achieved through several methods, primarily involving nucleophilic substitution reactions or the use of Grignard reagents. One common method includes the reaction of 3,5-dimercaptophenol with propan-2-one in the presence of a chlorinating agent.
The synthesis typically involves:
The molecular structure of 1-Chloro-1-(3,5-dimercaptophenyl)propan-2-one features a central carbon atom bonded to a chlorine atom and a ketone functional group, along with a phenyl ring substituted with two mercapto groups at the 3 and 5 positions.
C(C(=O)C(C(=O)Cl)S(C)C)S(C)
.1-Chloro-1-(3,5-dimercaptophenyl)propan-2-one can participate in various chemical reactions:
The reactivity of the compound is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the mercapto groups.
The mechanism of action for 1-Chloro-1-(3,5-dimercaptophenyl)propan-2-one primarily involves its interaction with biological molecules through nucleophilic attack on electrophilic centers. The mercapto groups can form stable complexes with metal ions or react with reactive oxygen species.
Studies indicate that compounds with similar structures exhibit significant biological activity due to their ability to modulate cellular pathways through redox reactions and metal chelation.
1-Chloro-1-(3,5-dimercaptophenyl)propan-2-one is utilized in various scientific applications:
This compound's unique structure allows researchers to explore its properties further, potentially leading to new discoveries in medicinal chemistry and material science.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: